- Relationship between Molecular Stacking and Optical Properties of 9,10-Bis((4-N,N-dialkylamino)styryl) Anthracene Crystals: The Cooperation of Excitonic and Dipolar Coupling, Chemistry - A European Journal, 2014, 20(32), 9991-9997
Cas no 90133-80-5 (Benzaldehyde, 4-(dihexylamino)-)
90133-80-5 structure
Product Name:Benzaldehyde, 4-(dihexylamino)-
Numéro CAS:90133-80-5
Le MF:C19H31NO
Mégawatts:289.455545663834
CID:793609
Update Time:2023-11-08
Benzaldehyde, 4-(dihexylamino)- Propriétés chimiques et physiques
Nom et identifiant
-
- Benzaldehyde, 4-(dihexylamino)-
- 4-(dihexylamino)benzaldehyde
- 4-(Dihexylamino)benzaldehyde (ACI)
- 4-Formyl-N,N-dihexylaniline
- 4-N,N-Dihexylaminobenzaldehyde
- N,N-Dihexyl-4-aminobenzaldehyde
- N,N-Dihexyl-4-formylaniline
- p-(N,N-Dihexylamino)benzaldehyde
-
- Piscine à noyau: 1S/C19H31NO/c1-3-5-7-9-15-20(16-10-8-6-4-2)19-13-11-18(17-21)12-14-19/h11-14,17H,3-10,15-16H2,1-2H3
- La clé Inchi: UKTWAOCWPWUTHP-UHFFFAOYSA-N
- Sourire: O=CC1C=CC(N(CCCCCC)CCCCCC)=CC=1
Benzaldehyde, 4-(dihexylamino)- Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride ; 0 °C → rt; 0.5 h, rt; rt → 0 °C
1.2 10 min, 0 °C; 1 h, 0 °C → 50 °C; 8 h, 50 °C
1.2 10 min, 0 °C; 1 h, 0 °C → 50 °C; 8 h, 50 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; rt; 3 h, 80 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Référence
- Star-shaped push-pull compounds having 1,3,5-triazine cores, European Journal of Organic Chemistry, 2006, (11), 2609-2617
Méthode de production 3
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride ; 0 °C; 30 min, 0 °C
1.2 4 h, 90 °C; cooled
1.3 Reagents: Water ; 0 °C
1.4 Reagents: Sodium acetate Solvents: Water ; pH 6 - 8, 0 °C
1.2 4 h, 90 °C; cooled
1.3 Reagents: Water ; 0 °C
1.4 Reagents: Sodium acetate Solvents: Water ; pH 6 - 8, 0 °C
Référence
- The design and properties study of a novel styryl-pyridinium-based water-soluble fluorescent copolymer as tracing agent, Journal of Applied Polymer Science, 2019, 136(7),
Méthode de production 4
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride ; 0 - 5 °C; 15 min, 0 - 5 °C; 50 °C → 5 °C
1.2 Solvents: Dimethylformamide ; 5 °C; 5 °C → rt; 30 min, rt; overnight, rt → 90 °C; 90 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled
1.2 Solvents: Dimethylformamide ; 5 °C; 5 °C → rt; 30 min, rt; overnight, rt → 90 °C; 90 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled
Référence
- Combined transparency and optical nonlinearity enhancement in flexible covalent multimers by operating through-space interactions between dipolar chromophores, Physical Chemistry Chemical Physics, 2014, 16(19), 9096-9103
Méthode de production 5
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride ; 30 min, -10 °C
1.2 -10 °C → 60 °C; 2 h, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt
1.2 -10 °C → 60 °C; 2 h, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt
Référence
- Alkyl substituent effects on J- or H-aggregate formation of bisazomethine dyes, Dyes and Pigments, 2012, 92(1), 783-788
Méthode de production 6
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride
Référence
- Composing NLO Chromophore as a Puzzle: Electrochemistry-based Approach to Design and Effectiveness, ChemPhysChem, 2021, 22(22), 2313-2328
Méthode de production 7
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride
Référence
- Synthesis and biological evaluation of substrate-based imaging agents for the prostate-specific membrane antigen, Macromolecular Research, 2013, 21(5), 565-573
Méthode de production 8
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride ; -4 °C; -4 °C → 100 °C; 100 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Référence
- Faster and More Specific: Excited-State Intramolecular Proton Transfer-Based Dyes for High-Fidelity Dynamic Imaging of Lipid Droplets within Cells and Tissues, Analytical Chemistry (Washington, 2020, 92(15), 10342-10349
Méthode de production 9
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride ; 5 min, 5 °C; 30 min, 5 °C
1.2 5 °C; 3 h, 80 °C
1.3 Solvents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 5 °C; 3 h, 80 °C
1.3 Solvents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Référence
- Synthesis and characterization of spin-coatable tert-amine molecules for hole-transport in organic light-emitting diodes, Tetrahedron Letters, 2006, 47(27), 4715-4719
Méthode de production 10
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane
1.2 Reagents: Sodium acetate Solvents: Water
1.2 Reagents: Sodium acetate Solvents: Water
Référence
- Design and synthesis of push-pull chromophores for second-order nonlinear optics derived from rigidified thiophene-based π-conjugating spacers, Journal of Organic Chemistry, 2002, 67(1), 205-218
Méthode de production 11
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride ; 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.2 0 °C; 0 °C → 50 °C; 8 h, 50 °C; 50 °C → 0 °C
1.3 Solvents: Water ; 0 °C
1.4 Reagents: Sodium carbonate Solvents: Water ; neutralized
1.2 0 °C; 0 °C → 50 °C; 8 h, 50 °C; 50 °C → 0 °C
1.3 Solvents: Water ; 0 °C
1.4 Reagents: Sodium carbonate Solvents: Water ; neutralized
Référence
- Molecular Rotors for Universal Quantitation of Nanoscale Hydrophobic Interfaces in Microplate Format, Nano Letters, 2018, 18(1), 618-628
Méthode de production 12
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride ; 30 min, 0 °C; 0 °C → 70 °C; 12 h, 70 °C; cooled
1.2 Reagents: Sodium hydroxide ; neutralized
1.2 Reagents: Sodium hydroxide ; neutralized
Référence
- A Self-Assembled Nanohybrid Composed of Fluorophore-Phenylamine Nanorods and Ag Nanocrystals: Energy Transfer, Wavelength Shift of Fluorescence and TPEF Applications for Live-Cell Imaging, Chemistry - A European Journal, 2013, 19(49), 16625-16633
Méthode de production 13
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride
1.2 Reagents: Water
1.2 Reagents: Water
Référence
- Preparation of 4-(N,N-dihexylamino)-4'-nitrostilbene (DHANS), ARKIVOC [online computer file], 2000, 1(6), 939-944
Méthode de production 14
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride
Référence
- Rational design, facile synthesis, and linear/nonlinear optical properties of novel two-photon absorption stilbene derivatives with different configurations, Tetrahedron, 2021, 96,
Méthode de production 15
Conditions de réaction
Référence
- Linear and Nonlinear Optical Properties of Tricyanopropylidene-Based Merocyanine Dyes: Synergistic Experimental and Theoretical Investigations, ChemPhysChem, 2018, 19(2), 187-197
Méthode de production 16
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride ; 0 °C; 2 - 4 h, 80 °C
1.2 Reagents: Sodium carbonate Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water
Référence
- Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents, ACS Medicinal Chemistry Letters, 2015, 6(5), 558-561
Benzaldehyde, 4-(dihexylamino)- Raw materials
Benzaldehyde, 4-(dihexylamino)- Preparation Products
Benzaldehyde, 4-(dihexylamino)- Littérature connexe
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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